molecular formula C6H12N2O7 B8299200 (2R)-6-hydroxyhexane-1,2-diyl dinitrate

(2R)-6-hydroxyhexane-1,2-diyl dinitrate

Cat. No. B8299200
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:37](=[O:38])([OH:39])[O-:40].[CH2:1]([OH:2])[CH3:3].[N+:9]([c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32])[cH:16][cH:17]1)([O-:33])=[O:34].[Na+:36].[Na+:41].[O:4]1[CH2:5][CH2:6][CH2:7][CH2:8]1.[OH-:35]>>[OH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:24][O:25][N+:26](=[O:27])[O-:28])[O:29][N+:30](=[O:31])[O-:32]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Na+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[OH-]

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])OCC(CCCCO)O[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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